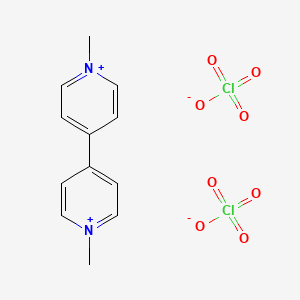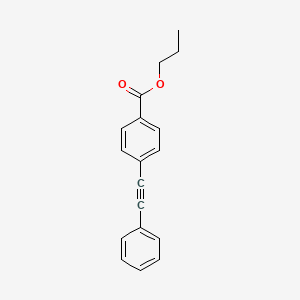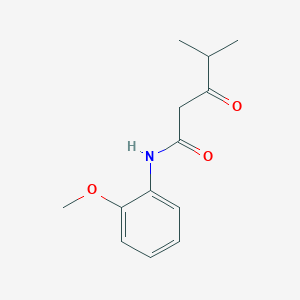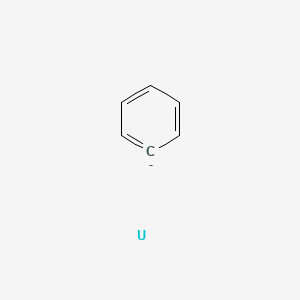
Benzene;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;uranium is a compound that combines the aromatic hydrocarbon benzene with the radioactive element uranium. Benzene, with the molecular formula C₆H₆, is a colorless and highly flammable liquid with a sweet odor. It is a fundamental building block in organic chemistry and is known for its stable ring structure and resonance. Uranium, on the other hand, is a heavy metal with significant applications in nuclear energy due to its radioactive properties. The combination of these two elements results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzene;uranium involves complex synthetic routes. One common method is the reaction of benzene with uranium hexafluoride (UF₆) under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound is less common due to the hazardous nature of uranium. when required, it is produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling of uranium compounds and the use of advanced safety protocols to prevent contamination and exposure.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene;uranium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and benzene derivatives.
Reduction: Reduction reactions can convert uranium in the compound to lower oxidation states.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and sulfuric acid (H₂SO₄) are employed in substitution reactions.
Major Products:
Oxidation: Uranium oxides (UO₂, U₃O₈) and benzene derivatives like phenol.
Reduction: Lower oxidation state uranium compounds and hydrogenated benzene derivatives.
Substitution: Halogenated benzene compounds and uranium complexes.
Wissenschaftliche Forschungsanwendungen
Benzene;uranium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex uranium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interaction with DNA and proteins.
Medicine: Investigated for its potential use in radiotherapy and as a radiopharmaceutical for imaging and treatment.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of benzene;uranium involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The uranium component can undergo radioactive decay, releasing alpha particles that cause ionization and damage to biological molecules. This can lead to mutations, cell death, and other biological effects. The benzene ring can also participate in chemical reactions, further influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Toluene;uranium: Similar to benzene;uranium but with a methyl group attached to the benzene ring.
Phenol;uranium: Contains a hydroxyl group attached to the benzene ring.
Aniline;uranium: Features an amino group attached to the benzene ring.
Uniqueness: this compound is unique due to the combination of the aromatic benzene ring and the radioactive uranium element. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications. The stability of the benzene ring and the radioactive nature of uranium create a compound with both chemical reactivity and radiological activity.
Eigenschaften
CAS-Nummer |
144862-26-0 |
|---|---|
Molekularformel |
C6H5U- |
Molekulargewicht |
315.13 g/mol |
IUPAC-Name |
benzene;uranium |
InChI |
InChI=1S/C6H5.U/c1-2-4-6-5-3-1;/h1-5H;/q-1; |
InChI-Schlüssel |
DPWQTZZQNKJXEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[C-]C=C1.[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
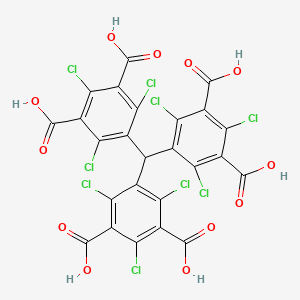
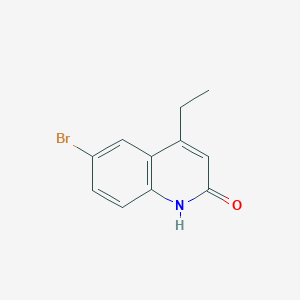

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)


![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

